molecular formula C22H29NO6S B2373968 Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate CAS No. 524049-88-5

Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B2373968
CAS No.: 524049-88-5
M. Wt: 435.54
InChI Key: RNIAVFSNBKXXBK-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an amino group, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Coupling with the propanoate ester: The sulfonamide intermediate is then coupled with ethyl 3-bromo-3-(4-methylphenyl)propanoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. This compound may also interfere with cellular signaling pathways by binding to receptors or other proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
  • Ethyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Uniqueness

Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to the presence of the 2,5-diethoxyphenyl group, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl 3-[(2,5-diethoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO6S/c1-5-27-18-12-13-20(28-6-2)21(14-18)30(25,26)23-19(15-22(24)29-7-3)17-10-8-16(4)9-11-17/h8-14,19,23H,5-7,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIAVFSNBKXXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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